molecular formula C8H10Cl3NO2 B8523227 (2R,4R)-4-Methyl-2-trichloro-methyloxazolidin-5-one

(2R,4R)-4-Methyl-2-trichloro-methyloxazolidin-5-one

Cat. No.: B8523227
M. Wt: 258.5 g/mol
InChI Key: CQNBNGSUEQTECE-VDTYLAMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-4-Methyl-2-trichloro-methyloxazolidin-5-one is a useful research compound. Its molecular formula is C8H10Cl3NO2 and its molecular weight is 258.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10Cl3NO2

Molecular Weight

258.5 g/mol

IUPAC Name

(3R,7aS)-7a-methyl-3-(trichloromethyl)-3,5,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one

InChI

InChI=1S/C8H10Cl3NO2/c1-7-3-2-4-12(7)5(8(9,10)11)14-6(7)13/h5H,2-4H2,1H3/t5-,7+/m1/s1

InChI Key

CQNBNGSUEQTECE-VDTYLAMSSA-N

Isomeric SMILES

C[C@@]12CCCN1[C@H](OC2=O)C(Cl)(Cl)Cl

Canonical SMILES

CC12CCCN1C(OC2=O)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (7aR)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one (D48) (0.2 g, 0.82 mol) in THF (10 ml) cooled at −78° C. LDA 2M sol in THF/heptane (0.58 ml, 1.17 mol) was added and the mixture stirred 30 min. Diiodomethane (0.185 ml, 2.97 mol) was added and the temperature was allowed to warm to −40° C. over a period of 2 hrs then left at this temperature for an additional hour. The resulting mixture was partitioned between DCM and H2O. The aqueous phase was extracted with DCM (2×10 ml); the organic phases were collected, dried over Na2SO4 and evaporated in vacuo. The residue was purified by SPE-Si cartridge (25 g) eluting with DCM. Collected fractions after solvent evaporation afforded title compound (D49) in mixture (4:1) with starting material (110 mg).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF heptane
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Quantity
0.185 mL
Type
reactant
Reaction Step Four
Name
title compound ( D49 )
[Compound]
Name
material

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